Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride
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Overview
Description
Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride is a chemical compound with a unique structure that includes an imino group, propan-2-yl groups, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imino compound with propan-2-yl groups and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing species.
Substitution: The imino and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride include other sulfur-containing imino compounds and derivatives with propan-2-yl groups. Examples include:
- Iminobis(methyl)-lambda6-sulfanone
- Iminobis(ethyl)-lambda6-sulfanone
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
imino-oxo-di(propan-2-yl)-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS.ClH/c1-5(2)9(7,8)6(3)4;/h5-7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALRCQXKFYTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=N)(=O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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